molecular formula C24H18Br2N2O5 B11559021 2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-methylbenzoate

2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-methylbenzoate

Cat. No.: B11559021
M. Wt: 574.2 g/mol
InChI Key: QRRVYAFSPSLJMT-UVHMKAGCSA-N
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Description

2,4-DIBROMO-6-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE is a complex organic compound characterized by its unique structure, which includes bromine atoms, a benzodioxin ring, and a methylbenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE typically involves multiple steps, starting with the preparation of the benzodioxin ring and the bromination of the phenyl group. The formamido group is then introduced through a formylation reaction, followed by the esterification of the methylbenzoate group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce waste, and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations[5][5].

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or ethers .

Scientific Research Applications

2,4-DIBROMO-6-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-chlorophenyl 3-methylbenzoate
  • 2,4-Dibromo-6-methylphenyl 3-methylbenzoate
  • 2,4-Dibromo-6-phenyl 3-methylbenzoate

Uniqueness

Compared to similar compounds, 2,4-DIBROMO-6-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE stands out due to the presence of the benzodioxin ring and the formamido group.

Properties

Molecular Formula

C24H18Br2N2O5

Molecular Weight

574.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-(2,3-dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C24H18Br2N2O5/c1-14-3-2-4-16(9-14)24(30)33-22-17(10-18(25)12-19(22)26)13-27-28-23(29)15-5-6-20-21(11-15)32-8-7-31-20/h2-6,9-13H,7-8H2,1H3,(H,28,29)/b27-13+

InChI Key

QRRVYAFSPSLJMT-UVHMKAGCSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)C3=CC4=C(C=C3)OCCO4

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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